molecular formula C10H9ClF2O2S B14057123 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

Cat. No.: B14057123
M. Wt: 266.69 g/mol
InChI Key: FFSAPCQQMVZFHI-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9ClF2O2S This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-6-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives. Common reagents for these reactions include sodium azide, ammonia, and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have bioactive properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which may alter its reactivity and biological activity.

    1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3

InChI Key

FFSAPCQQMVZFHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Cl

Origin of Product

United States

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